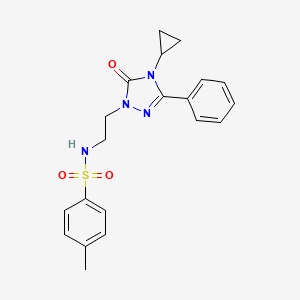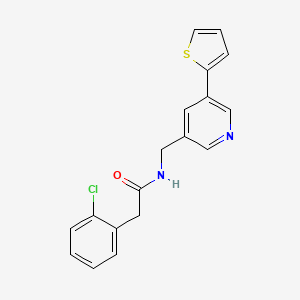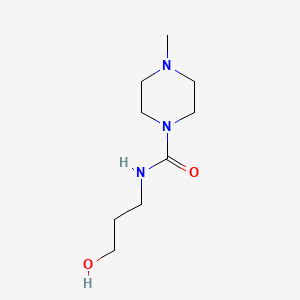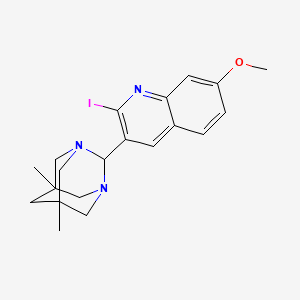
N-(2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a sulfonamide derivative, which is a class of compounds known for their diverse pharmacological activities. Sulfonamides typically consist of a sulfonyl group attached to an amine. The structure of the compound suggests potential biological activity, possibly as an inhibitor of enzymes or receptors due to the presence of the 1,2,4-triazole ring, a common motif in medicinal chemistry.
Synthesis Analysis
The synthesis of related sulfonamide compounds often involves the formation of an amine-sulfonyl bond. For instance, the synthesis of benzhydrylamines via base-mediated intramolecular arylation of N-benzyl-2-nitrobenzenesulfonamides is a method that could potentially be adapted for the synthesis of the compound . Additionally, the synthesis of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides as selective COX-2 inhibitors involves the introduction of substituents to the phenyl ring, which is relevant to the synthesis of the target compound .
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives can be complex, with various substituents influencing their biological activity. For example, the introduction of a fluorine atom in certain sulfonamide derivatives has been shown to enhance COX-2 selectivity . The molecular structure, including the stereochemistry of the cyclopropyl and phenyl groups in the target compound, would likely influence its binding affinity and selectivity towards biological targets.
Chemical Reactions Analysis
Sulfonamide derivatives can undergo various chemical reactions, including intramolecular arylation and interactions with enzymes such as cyclooxygenases . The triazole ring in the compound may also participate in chemical reactions, potentially leading to the formation of new derivatives with varied biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives, such as solubility, stability, and electronic properties, are crucial for their pharmacological profile. For example, the poor water solubility of certain sulfonamide derivatives necessitates formulation development for in vivo applications . Theoretical investigations, including HOMO-LUMO and NBO analyses, can provide insights into the electronic transitions and intermolecular interactions of these compounds .
Relevant Case Studies
Case studies involving sulfonamide derivatives often focus on their anticancer effects. For instance, new dibenzensulfonamides have been synthesized and shown to induce apoptosis and autophagy pathways in cancer cells, as well as inhibit carbonic anhydrase isoenzymes . Another study reported the synthesis of novel sulfonamide derivatives with potential anticancer activity, with some compounds showing remarkable activity against various human tumor cell lines .
科学的研究の応用
COX-2 Inhibitor Development
The synthesis and evaluation of sulfonamide derivatives, including compounds structurally similar to N-(2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-methylbenzenesulfonamide, have shown potential in the development of selective cyclooxygenase-2 (COX-2) inhibitors. These compounds exhibit significant COX-2 inhibitory activity, which is crucial for the treatment of conditions like rheumatoid arthritis and osteoarthritis, highlighting their importance in creating new therapeutic agents (Hashimoto et al., 2002).
Antitubercular Activity
Research into the antitubercular potential of sulfonamide compounds has demonstrated the capability of these molecules to inhibit key enzymes in Mycobacterium tuberculosis. Docking studies reveal insights into the inhibitory mechanisms of these compounds, suggesting their role in developing new antitubercular agents (Purushotham & Poojary, 2018).
Catalysis and Synthesis
The use of sulfonamide-based catalysts in synthetic chemistry, including those related to the specified compound, has been studied for their efficiency in various chemical transformations. These studies focus on improving synthetic methodologies for producing pharmaceutical intermediates, showcasing the role of sulfonamide derivatives in enhancing the selectivity and yields of chemical reactions (Anbarasan, Neumann, & Beller, 2011).
Anticancer Research
Investigations into sulfonamide derivatives for their anticancer properties have shown promising results, with some compounds inducing apoptosis and inhibiting tumor growth. The exploration of these compounds in cancer research offers potential pathways for the development of new anticancer drugs, contributing to the broader field of oncology (Gul et al., 2018).
Antimicrobial and Antifungal Activities
The synthesis of novel sulfonamide-derived triazoles and their evaluation for antibacterial and antifungal activities highlight the potential of these compounds in combating microbial infections. Some of these compounds have shown significant efficacy against various bacterial and fungal strains, underscoring their importance in addressing resistance issues in antimicrobial therapy (Wang, Wan, & Zhou, 2010).
作用機序
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , which could be a potential target for this compound.
Mode of Action
It’s known that similar compounds interact with their targets, causing changes that lead to various biological activities .
Biochemical Pathways
Related compounds have been reported to possess various biological activities, suggesting that they may affect a range of biochemical pathways .
Result of Action
Similar compounds have shown a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
Such factors can significantly impact the effectiveness of similar compounds .
特性
IUPAC Name |
N-[2-(4-cyclopropyl-5-oxo-3-phenyl-1,2,4-triazol-1-yl)ethyl]-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S/c1-15-7-11-18(12-8-15)28(26,27)21-13-14-23-20(25)24(17-9-10-17)19(22-23)16-5-3-2-4-6-16/h2-8,11-12,17,21H,9-10,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQZLPIJRNCLPGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCN2C(=O)N(C(=N2)C3=CC=CC=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Benzyl-2-pyrido[3,4-d]pyrimidin-4-yl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2529604.png)
![(1,1-Difluorospiro[2.3]hexan-5-yl)methanesulfonyl chloride](/img/structure/B2529606.png)
![[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone](/img/structure/B2529607.png)
![N-{2-[(2,4-difluorophenyl)formamido]ethyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2529608.png)
![2-((2-((4-(2-Ethoxy-2-oxoethyl)thiazol-2-yl)amino)-2-oxoethyl)thio)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2529609.png)

![N-[4-(propan-2-ylsulfamoyl)phenyl]pyridine-4-carboxamide](/img/structure/B2529613.png)
![(2R)-3-(4-Ethynylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2529614.png)

![Bicyclo[3.2.0]heptane-6-carboxylic acid](/img/structure/B2529617.png)

![N'-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(2-methylpropyl)oxamide](/img/structure/B2529623.png)
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)thiophene-2-carboxamide](/img/structure/B2529624.png)